4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-b][1,4]thiazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid. The methoxy compound can be synthesized by reacting 6-substituted 5-aminopyrimidine-4(3H)-thiones with various α-bromo-esters . Acidic hydrolysis of the corresponding 4-methoxy-6(7H)-ones yields the 4,6(3H,7H)-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimido[4,5-b][1,4]thiazine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine
- 5H-pyrimido[4,5-b][1,4]thiazine-6(7H)-ones
- 4,6(3H,7H)-diones
- 2,4,6(1H,3H,7H)-triones
Uniqueness
4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both methoxy and dione functionalities. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
62117-21-9 |
---|---|
Molecular Formula |
C7H7N3O3S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
4-methoxy-8-oxo-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C7H7N3O3S/c1-13-6-5-7(9-3-8-6)14(12)2-4(11)10-5/h3H,2H2,1H3,(H,10,11) |
InChI Key |
VEOZILHODZZDGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=N1)S(=O)CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.